Cas no 99010-24-9 (Desamino Imiquimod)
Desamino Imiquimod Chemical and Physical Properties
Names and Identifiers
-
- 1-Isobutyl-1H-imidazo[4,5-c]quinoline
- Imiquimod Related Compound A
- Desamino Imiquimod
- 1-(2-METHYLPROPYL)-1H-IMIDAZO[4,5-C]QUINOLINE
- 1-(2-methylpropyl)imidazo[4,5-c]quinoline
- IMI004
- 1H-Imidazo[4,5-c]quinoline, 1-(2-methylpropyl)-
- CXYOCSTZCULCAE-UHFFFAOYSA-N
- BCP17368
- 6934AC
- TRA0078588
- SY028932
- AX8050222
- 1-Isobutyl-1H-imidazo-[4,5-c]-quinoline
- ST24038045
- 1H-Imidazo(4,5-C)quinoline, 1-(2-methylpropyl)-
- 1-(2-Methylpropyl)-1H -imidazo[4,5-c]quinoline
- SCHEMBL564029
- 99010-24-9
- AB91862
- Deaminoimiquimod [USP]
- UNII-GLE3AF1XOT
- A858503
- 1-(2-Methylpropyl)imidazo(4,5-C)quinoline
- CS-W003531
- MFCD08460216
- 1-(2-Methylpropyl)-1H-imidazo(4,5-C)quinoline
- CHEMBL191609
- 1-Isobutyl-1H-imidazo(4,5-C)quinoline
- 1-Isobutyl-1H-imidazo[4 pound not5-c]quinoline
- FT-0741201
- GLE3AF1XOT
- 1-Isobutyl-1H-imidazo[4,5-c]quinoline (Desaminoimiquimod)
- AC-28200
- 1H-Imidazo[4,5-c]quinoline, 1-(2-methylpropyl)-; 1-(2-Methylpropyl)-1H-imidazo[4,5-c]quinoline; 1-Isobutyl-1H-imidazo-[4,5-c]-quinoline; 1-Isobutyl-1H-imidazo[4,5-c]quinoline; Imiquimod Related Compound A (USP); Imiquimod Related Compound A
- Deaminoimiquimod
- DTXSID20465455
- AKOS015963993
- DS-18403
- DEAMINOIMIQUIMOD [USP IMPURITY]
- DB-049875
-
- MDL: MFCD08460216
- Inchi: 1S/C14H15N3/c1-10(2)8-17-9-16-13-7-15-12-6-4-3-5-11(12)14(13)17/h3-7,9-10H,8H2,1-2H3
- InChI Key: CXYOCSTZCULCAE-UHFFFAOYSA-N
- SMILES: N1(C=NC2=CN=C3C=CC=CC3=C12)CC(C)C
Computed Properties
- Exact Mass: 225.12700
- Monoisotopic Mass: 225.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30.7
- XLogP3: 3
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 92-95 ºC
- Boiling Point: 402.6°C at 760 mmHg
- Flash Point: 197.3°C
- Refractive Index: 1.643
- Solubility: Almost insoluble (0.061 g/l) (25 º C),
- PSA: 30.71000
- LogP: 3.24050
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
Desamino Imiquimod Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- Safety Instruction: H303+H313+H333
- Storage Condition:Sealed in dry,Room Temperature(BD50222)
Desamino Imiquimod Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Desamino Imiquimod Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 226475-250mg |
1-Isobutyl-1H-imidazo[4,5-c]quinoline |
99010-24-9 | 95% | 250mg |
£95.00 | 2022-02-28 | |
| Fluorochem | 226475-1g |
1-Isobutyl-1H-imidazo[4,5-c]quinoline |
99010-24-9 | 95% | 1g |
£216.00 | 2022-02-28 | |
| Fluorochem | 226475-5g |
1-Isobutyl-1H-imidazo[4,5-c]quinoline |
99010-24-9 | 95% | 5g |
£649.00 | 2022-02-28 | |
| TRC | D288315-10mg |
Desamino Imiquimod |
99010-24-9 | 10mg |
$167.00 | 2023-05-18 | ||
| TRC | D288315-25mg |
Desamino Imiquimod |
99010-24-9 | 25mg |
$333.00 | 2023-05-18 | ||
| TRC | D288315-100mg |
Desamino Imiquimod |
99010-24-9 | 100mg |
$988.00 | 2023-05-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852970-1g |
1-Isobutyl-1H-imidazo[4,5-c]quinoline |
99010-24-9 | ≥95% | 1g |
2,142.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RD337-250mg |
Desamino Imiquimod |
99010-24-9 | 95% | 250mg |
1285CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RD337-50mg |
Desamino Imiquimod |
99010-24-9 | 95% | 50mg |
321.0CNY | 2021-08-03 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0204-5g |
1-isobutyl-1H-imidazo[4,5-c]quinoline |
99010-24-9 | 95% | 5g |
$595 | 2023-09-07 |
Desamino Imiquimod Suppliers
Desamino Imiquimod Related Literature
-
1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
Additional information on Desamino Imiquimod
Desamino Imiquimod (CAS No. 99010-24-9): A Comprehensive Overview of Properties, Applications, and Market Insights
Desamino Imiquimod (CAS No. 99010-24-9) is a derivative of the well-known immunomodulatory compound Imiquimod. This synthetic molecule has garnered significant attention in the pharmaceutical and research communities due to its unique properties and potential therapeutic applications. As a modified version of Imiquimod, Desamino Imiquimod offers distinct advantages in terms of stability, bioavailability, and targeted immune response modulation.
The chemical structure of Desamino Imiquimod features the removal of an amino group from the parent Imiquimod molecule, resulting in altered pharmacological characteristics. Researchers have been particularly interested in how this structural modification affects the compound's interaction with Toll-like receptors (TLRs), especially TLR7 and TLR8, which play crucial roles in the immune system's response to pathogens and abnormal cells.
One of the most searched topics regarding Desamino Imiquimod relates to its potential applications in dermatological treatments. Many users are curious about how this compound compares to traditional Imiquimod-based therapies for conditions like actinic keratosis, basal cell carcinoma, and viral warts. Studies suggest that Desamino Imiquimod may offer improved skin penetration and reduced side effects while maintaining the potent immune-stimulating properties of its parent compound.
In the context of current pharmaceutical trends, Desamino Imiquimod is being investigated for its potential in cancer immunotherapy. The growing interest in immune checkpoint modulation and tumor microenvironment targeting has led researchers to explore how TLR agonists like Desamino Imiquimod might enhance the body's natural defenses against malignant cells. This aligns with the increasing focus on personalized medicine and combination therapies in oncology research.
The synthesis and production of Desamino Imiquimod (CAS No. 99010-24-9) have become topics of interest for pharmaceutical manufacturers and research institutions. Questions frequently searched include the optimal synthetic routes for Desamino Imiquimod, its stability under various conditions, and formulation challenges. The compound's improved stability profile compared to Imiquimod makes it particularly attractive for developing long-acting formulations and combination products.
From a market perspective, the demand for Desamino Imiquimod is expected to grow in parallel with the expanding immunomodulator market. Analysts project significant growth in the TLR agonist segment, driven by increasing research into infectious diseases, autoimmune disorders, and cancer immunotherapy. The unique properties of Desamino Imiquimod position it as a promising candidate for next-generation immunotherapeutic applications.
Quality control and analytical methods for Desamino Imiquimod are another area of frequent inquiry. Researchers and manufacturers often search for information about HPLC methods for Desamino Imiquimod analysis, stability-indicating assays, and impurity profiling. The development of robust analytical techniques is crucial for ensuring the consistency and safety of Desamino Imiquimod-containing products.
In the research community, there's growing interest in the structure-activity relationship of Desamino Imiquimod compared to other Imiquimod analogs. Many studies focus on how the removal of the amino group affects the compound's receptor binding affinity, cytokine induction profile, and cellular uptake mechanisms. These investigations are helping to refine our understanding of TLR-mediated immune responses and potentially lead to more targeted therapies.
The pharmaceutical development of Desamino Imiquimod also raises questions about intellectual property and patent landscape. As companies explore new formulations and applications for this compound, there's increasing interest in the competitive landscape and commercial opportunities surrounding Desamino Imiquimod-based products.
From a safety perspective, researchers frequently investigate the toxicological profile of Desamino Imiquimod. Comparative studies with Imiquimod suggest potential advantages in terms of local tolerance and systemic exposure, making Desamino Imiquimod an attractive alternative for certain clinical applications. However, comprehensive preclinical assessments and clinical trials are ongoing to fully characterize its safety and efficacy profile.
The future directions for Desamino Imiquimod research appear promising, with several emerging applications being explored. These include potential uses in vaccine adjuvants, antiviral therapies, and chronic inflammatory conditions. The compound's ability to modulate both innate and adaptive immunity makes it a versatile candidate for diverse therapeutic areas.
In conclusion, Desamino Imiquimod (CAS No. 99010-24-9) represents an important advancement in the field of immunomodulatory compounds. Its unique properties, combined with the growing understanding of TLR-mediated immune responses, position it as a valuable tool for both research and therapeutic development. As investigations continue, we can expect to see expanded applications and improved formulations of this promising compound in the coming years.
99010-24-9 (Desamino Imiquimod) Related Products
- 99010-25-0(1H-Imidazo[4,5-c]quinoline-1-ethanol)
- 305346-88-7(1-Isobutyl-1H-benzimidazole)
- 73866-15-6(3-(1H-benzimidazol-1-yl)propylamine)
- 612524-32-0(1H-Benzimidazole,1-(2-methylbutyl)-(9CI))
- 7665-66-9(1-propyl-1H-1,3-benzodiazole)
- 227318-68-5(1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine)
- 99010-63-6(Desamino Imiquimod N-Oxide)
- 99010-30-7(1-ethyl-1H-imidazo[4,5-c]quinoline)
- 305346-87-6(1H-Benzimidazole,1-(3-methylbutyl)-)
- 684283-52-1(1H-BENZIMIDAZOLIUM, 1,3-BIS(2-METHYLPROPYL)-, BROMIDE)